
1-(3-Phenylpropyl)-4,4'-bipyridin-1-ium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenylpropyl)-4,4’-bipyridin-1-ium dibromide is a chemical compound characterized by its unique structure, which includes a bipyridinium core substituted with a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylpropyl)-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with 3-phenylpropyl bromide in the presence of a suitable solvent and base. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Phenylpropyl)-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridinium core can undergo substitution reactions with nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridinium N-oxides, while reduction can produce bipyridinium hydrides. Substitution reactions result in various substituted bipyridinium derivatives.
Scientific Research Applications
1-(3-Phenylpropyl)-4,4’-bipyridin-1-ium dibromide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also employed in studies involving electron transfer and redox reactions.
Biology: In biological research, the compound is investigated for its potential as a molecular probe and its interactions with biological macromolecules.
Medicine: The compound’s potential therapeutic properties are explored, particularly in the context of its interactions with cellular targets and its ability to modulate biological pathways.
Industry: The compound is used in the development of advanced materials, including conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(3-Phenylpropyl)-4,4’-bipyridin-1-ium dibromide involves its interaction with specific molecular targets. The bipyridinium core can participate in redox reactions, facilitating electron transfer processes. Additionally, the phenylpropyl group may enhance the compound’s binding affinity to certain biological targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
4,4’-Bipyridine: A precursor to 1-(3-Phenylpropyl)-4,4’-bipyridin-1-ium dibromide, used in coordination chemistry and as a ligand in metal complexes.
Phenylpropylamine: A compound with a similar phenylpropyl group, used in the synthesis of pharmaceuticals and as a precursor to various organic compounds.
Bipyridinium Salts: A class of compounds with similar bipyridinium cores, used in redox chemistry and as electron transfer agents.
Uniqueness: 1-(3-Phenylpropyl)-4,4’-bipyridin-1-ium dibromide is unique due to the combination of its bipyridinium core and phenylpropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
374816-96-3 |
|---|---|
Molecular Formula |
C19H20Br2N2 |
Molecular Weight |
436.2 g/mol |
IUPAC Name |
1-(3-phenylpropyl)-4-pyridin-1-ium-4-ylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C19H19N2.2BrH/c1-2-5-17(6-3-1)7-4-14-21-15-10-19(11-16-21)18-8-12-20-13-9-18;;/h1-3,5-6,8-13,15-16H,4,7,14H2;2*1H/q+1;;/p-1 |
InChI Key |
NMLGQSIUQYIHJQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CCC[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



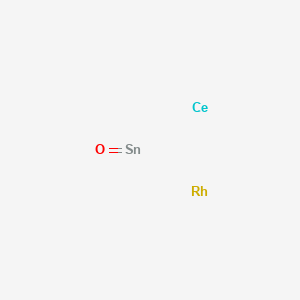
![N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide](/img/structure/B14253184.png)
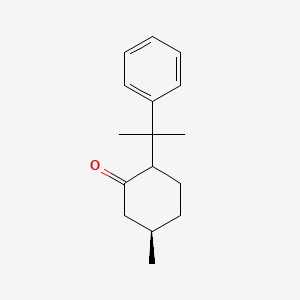
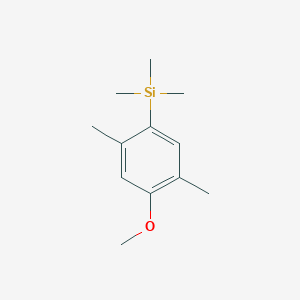
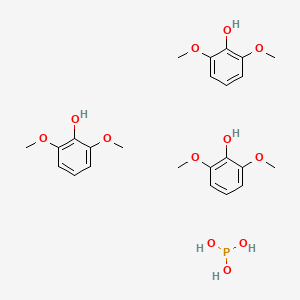
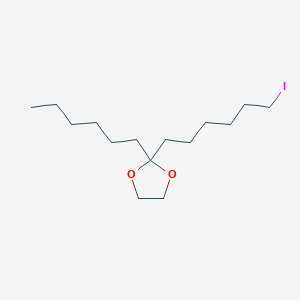
![(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol](/img/structure/B14253215.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14253219.png)
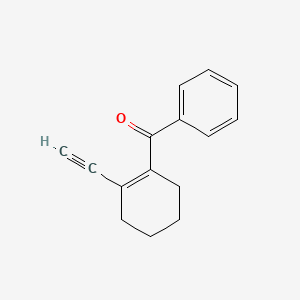


![3-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide](/img/structure/B14253234.png)
![Tert-butyl[(8-chlorooctyl)oxy]dimethylsilane](/img/structure/B14253246.png)
